N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chroman ring system linked to a furan ring, which contributes to its distinctive properties and reactivity.
Mechanism of Action
Target of Action
The primary target of the compound N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .
Mode of Action
This compound interacts with its target, Pfs16, and stabilizes it . This interaction blocks the formation of male gametes in the malaria parasite’s life cycle, thereby preventing the transmission of the parasite to the mosquito .
Biochemical Pathways
The compound this compound affects the biochemical pathway involved in the formation of male gametes in the malaria parasite . By targeting and stabilizing Pfs16, it disrupts this pathway, leading to a block in the transmission of the parasite .
Result of Action
The result of the action of this compound is the inhibition of male gamete formation in the malaria parasite . This leads to a block in the transmission of the parasite to the mosquito, thereby potentially preventing the spread of malaria .
Biochemical Analysis
Biochemical Properties
It has been found to interact with the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16
Cellular Effects
In terms of cellular effects, N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide has been shown to block male gamete formation in the malaria parasite life cycle This suggests that it may have a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to interact with the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the chroman and furan intermediates. One common synthetic route includes:
Preparation of 4-hydroxychroman: This can be achieved through the cyclization of appropriate phenolic precursors under acidic conditions.
Formation of the furan ring: The furan ring can be synthesized via the cyclization of 2,5-dimethylfuran precursors.
Coupling Reaction: The chroman and furan intermediates are then coupled using a suitable linker, such as a carboxamide group, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form corresponding ketones or quinones.
Reduction: The carboxamide group can be reduced to amines under suitable conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Formation of chromanone or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-((4-hydroxychroman-4-yl)methyl)-sulfonamide: Known for its antimalarial properties.
N-((4-hydroxychroman-4-yl)methyl)-benzamide: Studied for its potential anti-cancer activities.
N-((4-hydroxychroman-4-yl)methyl)-cinnamamide: Investigated for its anti-inflammatory properties.
Uniqueness
N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide stands out due to its unique combination of chroman and furan rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-9-13(12(2)22-11)16(19)18-10-17(20)7-8-21-15-6-4-3-5-14(15)17/h3-6,9,20H,7-8,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOSKRQKSLGJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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